molecular formula C15H10O2 B15387248 5-(Naphthalen-2-yl)furan-2-carbaldehyde CAS No. 51792-37-1

5-(Naphthalen-2-yl)furan-2-carbaldehyde

Cat. No.: B15387248
CAS No.: 51792-37-1
M. Wt: 222.24 g/mol
InChI Key: PWOCSPAWPUQFAD-UHFFFAOYSA-N
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Description

5-(Naphthalen-2-yl)furan-2-carbaldehyde is a useful research compound. Its molecular formula is C15H10O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Biological Activity

5-(Naphthalen-2-yl)furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and antioxidant activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound, with the molecular formula C15H10O2C_{15}H_{10}O_2, features a furan ring substituted with a naphthalene moiety at the 5-position. Its structure contributes to its reactivity and biological activity, making it a suitable candidate for various pharmacological applications.

1. Antibacterial Activity

Research has demonstrated that derivatives of furan compounds exhibit significant antibacterial properties. Specifically, this compound has shown promising results against various bacterial strains.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus1 μg/mL
2Escherichia coli8 μg/mL
3Pseudomonas aeruginosa16 μg/mL

The compound exhibited significant activity against Staphylococcus aureus, with an MIC value of 1 μg/mL, indicating its potential as an antibacterial agent .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Notably, it has shown cytotoxic effects against several cancer cell lines.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (μM)
HuTu8013.36
LNCaP13.31
HeLa>50

The compound demonstrated the highest antiproliferative activity against the HuTu80 cell line with an IC50 value of 13.36 μM, suggesting its efficacy in inhibiting tumor growth . Additionally, other derivatives have also shown notable anticancer activity, reinforcing the potential of this compound class in cancer therapeutics.

3. Antioxidant Activity

Antioxidant properties are crucial for compounds aimed at preventing oxidative stress-related diseases. The antioxidant activity of this compound has been assessed using various assays.

Table 3: Antioxidant Activity Assay Results

Assay TypeIC50 (μg/mL)
DPPH Scavenging40.9
ABTS Assay25.4

In DPPH scavenging assays, the compound exhibited an IC50 value of 40.9 μg/mL, indicating moderate antioxidant capacity compared to standard antioxidants like ascorbic acid .

Case Studies and Research Findings

Recent studies have focused on synthesizing novel derivatives from furan compounds, including thiosemicarbazones derived from furan-2-carbaldehyde, which also exhibited significant biological activities. For instance, one study highlighted that certain derivatives showed higher cytotoxicity and antibacterial activity than their parent compounds .

Moreover, a comparative analysis among various furan derivatives indicated that structural modifications could enhance their biological activities significantly. This emphasizes the importance of structure-activity relationships (SAR) in drug design.

Properties

CAS No.

51792-37-1

Molecular Formula

C15H10O2

Molecular Weight

222.24 g/mol

IUPAC Name

5-naphthalen-2-ylfuran-2-carbaldehyde

InChI

InChI=1S/C15H10O2/c16-10-14-7-8-15(17-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H

InChI Key

PWOCSPAWPUQFAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(O3)C=O

Origin of Product

United States

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